5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

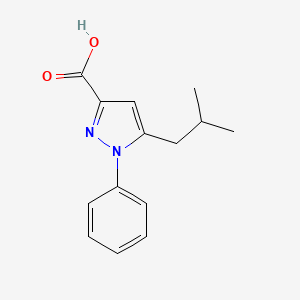

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)8-12-9-13(14(17)18)15-16(12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPRFBKERNQEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under acidic or basic conditions, often requiring heating to facilitate the cyclization process.

For example, the reaction of 2-methylpropyl hydrazine with ethyl 2-oxo-2-phenylacetate under acidic conditions can yield the desired pyrazole derivative. The reaction conditions may include the use of a solvent such as ethanol or acetic acid, and the reaction mixture is often heated to reflux to ensure complete cyclization.

Industrial Production Methods

Industrial production of 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions or other non-covalent interactions.

Comparison with Similar Compounds

5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid (CAS 92933-49-8)

5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 222729-55-7)

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS 121732-24-9)

- Key Differences : Replaces the pyrazole core with a 1,2,4-triazole ring and introduces a 2-nitrophenyl group at the 1-position.

- Molecular Formula: Not explicitly stated, but estimated as C₁₃H₁₄N₄O₄ (based on structure).

- The nitro group on the phenyl ring enhances electrophilicity, which could influence metabolic stability .

Physicochemical Properties

| Compound | Molecular Formula | logP* (Predicted) | Water Solubility* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₆N₂O₂ | ~2.5 | Low | 1-Phenyl, 5-isobutyl, 3-COOH |

| 5-(2-Methylpropyl)-1H-pyrazole-3-COOH | C₈H₁₂N₂O₂ | ~1.8 | Moderate | 5-Isobutyl, 3-COOH |

| 5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-COOH | C₈H₁₁N₃O₄ | ~1.2 | Low | 4-Nitro, 5-isobutyl, 3-COOH |

| Triazole Analog (CAS 121732-24-9) | ~C₁₃H₁₄N₄O₄ | ~1.0 | Very Low | 1-(2-Nitrophenyl), 5-isobutyl, 3-COOH |

Biological Activity

5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds known for diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The structural modifications of pyrazoles significantly influence their biological efficacy. The introduction of various substituents can enhance or diminish their activity against specific targets.

Structure-Activity Relationship (SAR)

The SAR studies for pyrazole derivatives often focus on the relationship between chemical structure and biological activity. For 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, the following characteristics are crucial:

- Substituents : The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving cell membrane permeability.

- Carboxylic Acid Functionality : This moiety may contribute to the compound's interaction with biological targets, influencing its solubility and bioavailability.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antiviral effects. For instance, compounds structurally related to 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their inhibitory effects on HIV replication. These compounds demonstrated non-toxic profiles while effectively reducing viral load in cell cultures .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. A study evaluating similar pyrazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using the disc diffusion method, revealing inhibition zones that indicate potent antimicrobial action .

Antioxidant Activity

In addition to antimicrobial effects, pyrazoles have been reported to possess antioxidant properties. Compounds similar to 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid exhibited significant radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) tests .

Case Studies

Case Study 1: Antiviral Screening

In a screening of a chemical library, several pyrazole-based compounds were identified as effective inhibitors of HIV replication. The lead compound from this series demonstrated an EC50 value indicating potent antiviral activity without significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested against common pathogens. Among these, one derivative showed superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent condensation reactions. For example, similar pyrazole-3-carboxylic acids are synthesized by reacting aryl aldehydes with acetoacetates in the presence of catalysts like N-bromo sulfonamide, achieving yields up to 84% under optimized conditions (e.g., 80–100°C, ethanol solvent) . Another approach involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by hydrolysis to the carboxylic acid . Key factors affecting yield include catalyst selection, solvent polarity, and reaction time.

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

- Methodological Answer : Characterization relies on ¹H-NMR (e.g., aromatic protons at δ 7.52–7.94 ppm, pyrazole H-4 at δ 7.39 ppm), ¹³C-NMR (carboxylic acid carbonyl at ~163 ppm), and ESI-MS (observed [M+H]+ peaks matching theoretical values). IR spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹). Elemental analysis (C, H, N) ensures purity ≥95% .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer : The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability studies on analogous pyrazole derivatives indicate susceptibility to hydrolysis in aqueous acidic/basic conditions, requiring inert atmospheres (N₂) during handling .

Advanced Research Questions

Q. What pharmacological activities have been observed in structurally related pyrazole-3-carboxylic acids, and what mechanisms are proposed?

- Methodological Answer : Derivatives exhibit anti-proliferative activity via autophagy induction and mTOR/p70S6K pathway inhibition (e.g., IC₅₀ values ~10 µM in prostate cancer cells) . Anti-inflammatory potential is suggested by structural similarity to NSAIDs like celecoxib, which target COX-2 . Mechanistic studies should prioritize in vitro enzyme inhibition assays (COX-2, mTOR) and transcriptomic profiling.

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer : SAR strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring enhances metabolic stability .

- Isoester replacement : Substituting the carboxylic acid with bioisosteres (e.g., tetrazole) improves membrane permeability .

- Docking studies : Computational modeling (AutoDock Vina) predicts binding affinity to COX-2 or mTOR, guiding synthetic prioritization .

Q. What analytical methods are recommended for assessing purity and detecting synthetic byproducts?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels. GC-MS identifies volatile byproducts (e.g., unreacted esters), while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

- Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous vs. hydrated ethanol) or catalytic side reactions. Reproduce protocols with strict moisture control and characterize intermediates via LC-MS . For biological data, validate assays using positive controls (e.g., cisplatin for cytotoxicity) and standardized cell lines .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and plasma half-life. Toxicity screening follows OECD guidelines: acute doses (300–2000 mg/kg) monitor hepatorenal markers (ALT, creatinine), while 28-day subchronic studies evaluate cumulative effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.